2-(tert-Butyl)isothiazolidine 1,1-dioxide

Description

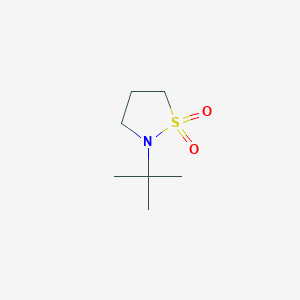

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34693-41-9 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthesis protocol for 2-(tert-butyl)isothiazolidine 1,1-dioxide. To date, a specific, peer-reviewed synthesis for this exact molecule has not been identified in the public domain. The presented methodology is a chemically sound, hypothetical pathway based on established principles of organic synthesis and analogous reactions reported in the chemical literature.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated heterocyclic compounds that have garnered interest in medicinal chemistry. Their rigid, five-membered ring structure and the presence of a sulfonamide moiety make them attractive scaffolds for the design of bioactive molecules. This guide provides a detailed, two-step proposed synthesis for this compound, a derivative with a sterically demanding tert-butyl group on the nitrogen atom. The proposed synthesis involves the formation of an N-(tert-butyl)ethenesulfonamide intermediate, followed by an intramolecular aza-Michael addition to yield the target cyclic sulfonamide.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available tert-butylamine and 2-chloroethanesulfonyl chloride. The first step involves the formation of N-(tert-butyl)ethenesulfonamide. The second step is the base-mediated intramolecular cyclization of this intermediate to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-butyl)ethenesulfonamide

This procedure is adapted from analogous reactions involving the formation of sulfonamides from amines and sulfonyl chlorides[1][2][3].

Reaction Scheme:

(CH₃)₃CNH₂ + ClCH₂CH₂SO₂Cl + 2(CH₃CH₂)₃N → CH₂=CHSO₂NHC(CH₃)₃ + 2(CH₃CH₂)₃N·HCl

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| tert-Butylamine | 73.14 | 50 | 3.66 g (5.3 mL) |

| 2-Chloroethanesulfonyl chloride | 163.02 | 50 | 8.15 g (5.5 mL) |

| Triethylamine (TEA) | 101.19 | 110 | 11.13 g (15.3 mL) |

| Dichloromethane (DCM), anhydrous | - | - | 200 mL |

| 1 M Hydrochloric acid (HCl) | - | - | 100 mL |

| Saturated sodium bicarbonate | - | - | 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-butylamine (50 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (110 mmol) to the stirred solution.

-

In a separate flask, dissolve 2-chloroethanesulfonyl chloride (50 mmol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.

-

Add the 2-chloroethanesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by adding 1 M HCl (100 mL).

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(tert-butyl)ethenesulfonamide as a solid.

Step 2: Synthesis of this compound

This procedure is based on the intramolecular aza-Michael addition of vinyl sulfonamides to form isothiazolidine 1,1-dioxides, a reaction that is typically promoted by a strong, non-nucleophilic base[4][5].

Reaction Scheme:

CH₂=CHSO₂NHC(CH₃)₃ --(NaH)--> [CH₂=CHSO₂N⁻C(CH₃)₃]Na⁺ → this compound

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(tert-butyl)ethenesulfonamide | 163.24 | 20 | 3.27 g |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 24 | 0.96 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |

| Saturated ammonium chloride | - | - | 50 mL |

| Ethyl acetate | - | - | 150 mL |

| Brine | - | - | 100 mL |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 24 mmol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous tetrahydrofuran (50 mL) to the washed sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-(tert-butyl)ethenesulfonamide (20 mmol) in anhydrous tetrahydrofuran (50 mL) and add this solution dropwise to the sodium hydride suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by cooling to 0 °C and slowly adding saturated ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Proposed Synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butylamine | C₄H₁₁N | 73.14 | Starting Material |

| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | Starting Material |

| N-(tert-butyl)ethenesulfonamide | C₆H₁₃NO₂S | 163.24 | Intermediate |

| This compound | C₇H₁₅NO₂S | 177.27 | Final Product |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

Caption: Workflow diagram for the proposed synthesis and purification.

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism: A Technical Guide to the Putative Action of 2-(tert-butyl)isothiazolidine 1,1-dioxide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-(tert-butyl)isothiazolidine 1,1-dioxide is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally related isothiazolidine 1,1-dioxide and thiazolidinone derivatives. The proposed mechanism and the supporting data herein are intended to serve as a framework for future research and experimental validation.

Executive Summary

The isothiazolidine 1,1-dioxide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Structurally similar compounds have been identified as inhibitors of various enzymes, suggesting a potential role for this compound as an enzyme inhibitor. This document outlines a hypothesized mechanism centered on the covalent inhibition of a target protein, a mode of action that would be influenced by the electrophilic nature of the isothiazolidine 1,1-dioxide core and the steric and electronic properties of the N-tert-butyl substituent.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

Based on the chemical reactivity of the isothiazole ring, which can undergo bioactivation, it is proposed that this compound may act as an irreversible or covalent inhibitor of specific enzymes.[1] The strained ring system of the isothiazolidine 1,1-dioxide could be susceptible to nucleophilic attack from amino acid residues within the active site of a target enzyme, such as a cysteine or serine. This would lead to the formation of a stable covalent bond between the inhibitor and the enzyme, resulting in its inactivation.

The tert-butyl group at the 2-position is likely to play a crucial role in modulating the compound's selectivity and potency. It may provide favorable hydrophobic interactions within the enzyme's active site, thereby orienting the isothiazolidine ring for optimal reaction with the target residue.

Hypothetical Target Enzyme Class: Cysteine Proteases

Given the "soft" electrophilic nature of the sulfur atom in the isothiazolidine 1,1-dioxide ring, cysteine proteases represent a plausible class of target enzymes. The nucleophilic thiol group of a cysteine residue in the active site could readily attack the sulfur atom, leading to ring-opening and covalent modification of the enzyme.

Quantitative Data: A Hypothetical Profile

To investigate the proposed mechanism and the selectivity of this compound, a series of enzyme inhibition assays would be required. The following table summarizes hypothetical quantitative data from such a study.

| Enzyme Target | Enzyme Class | IC50 (µM) | Inhibition Type |

| Cathepsin B | Cysteine Protease | 2.5 | Irreversible |

| Cathepsin L | Cysteine Protease | 5.1 | Irreversible |

| Caspase-3 | Cysteine Protease | > 100 | No Inhibition |

| Trypsin | Serine Protease | 50.2 | Reversible |

| Chymotrypsin | Serine Protease | > 100 | No Inhibition |

| Human Leukocyte Elastase | Serine Protease | 15.7 | Reversible |

Experimental Protocols

In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of this compound against a panel of cysteine proteases.

Materials:

-

Recombinant human cysteine proteases (e.g., Cathepsin B, Cathepsin L)

-

Fluorogenic peptide substrate specific for each enzyme

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

-

This compound (test compound)

-

Known reversible and irreversible cysteine protease inhibitors (positive controls)

-

DMSO (vehicle)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Enzyme Preparation: Dilute the stock solution of each cysteine protease in assay buffer to the desired working concentration.

-

Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control). b. Add 20 µL of the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 355 nm, emission at 460 nm).

-

Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Mechanism of Inhibition (Time-Dependence): To assess irreversible inhibition, pre-incubate the enzyme with the test compound for varying periods before adding the substrate. A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition.

Visualizations

Proposed Signaling Pathway: Covalent Inhibition of a Cysteine Protease

Caption: Proposed covalent inhibition of a cysteine protease.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: Workflow for the in vitro enzyme inhibition assay.

Conclusion and Future Directions

The available evidence from related compounds suggests that this compound is a promising candidate for further investigation as an enzyme inhibitor, potentially through a covalent mechanism of action. The proposed focus on cysteine proteases provides a rational starting point for experimental validation.

Future research should prioritize:

-

Target Identification: Employing techniques such as activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound.

-

Mechanism Elucidation: Utilizing mass spectrometry to confirm the formation of a covalent adduct between the compound and its target enzyme and to identify the specific amino acid residue involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the tert-butyl group and the isothiazolidine ring to optimize potency and selectivity.

-

Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to confirm its on-target effects and assess its therapeutic potential.

Through a systematic and rigorous experimental approach, the precise mechanism of action of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

physical and chemical properties of 2-(tert-butyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butyl)isothiazolidine 1,1-dioxide, a member of the sultam class of compounds, is a heterocyclic organic molecule of growing interest in the fields of medicinal chemistry and drug discovery. Sultams, which are cyclic sulfonamides, are recognized for their diverse biological activities and are scaffolds for the development of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and potential biological significance.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following information has been compiled from available sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂S | [1] |

| Molecular Weight | 177.26 g/mol | [1] |

| CAS Number | 34693-41-9 | [1][2] |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Not specified in available literature. | |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of isothiazolidine 1,1-dioxide libraries and related sultam structures can provide a foundational approach for its preparation. These methods often involve cyclization reactions of appropriate precursors.

One general approach involves the intramolecular cyclization of vinyl sulfonamides. For instance, α-amino acid esters can be sulfonylated with (2-chloroethyl)sulfonyl chloride to yield alkyl 2-((vinylsulfonyl)amino)carboxylates. Subsequent intramolecular carbo-Michael reaction, mediated by a base such as sodium hydride, can afford the isothiazolidine-1,1-dioxide ring system.[3]

Another strategy that could be adapted is the aza-Michael addition of an amine to a suitable acceptor. For example, the synthesis of isothiazolidine 1,1-dioxide libraries has been achieved through the reaction of a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core with various amines in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] To synthesize the target compound, tert-butylamine could be used as the amine nucleophile in a similar reaction setup.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound, based on common sultam synthesis strategies.

References

- 1. 34693-41-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 34693-41-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS number 34693-41-9), a heterocyclic compound belonging to the sultam class of molecules. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as N-t-Butyl-1,3-propanesultam, is a cyclic sulfonamide. The core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34693-41-9 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂S | [1][2] |

| Molecular Weight | 177.26 g/mol | [1][2] |

| Appearance | Powder or liquid | [3] |

| Purity | Typically ≥95% - 97% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C for short-term storage, and -20°C for long-term storage. | [1][2] |

| SMILES Code | CC(C)(C)N1CCCS1(=O)=O | [2] |

Synthesis and Experimental Protocols

The synthesis of N-substituted isothiazolidine 1,1-dioxides, such as the title compound, is often achieved through the intramolecular cyclization of appropriate precursors. A common and effective method is the aza-Michael addition of an amine to a vinylsulfonamide, followed by cyclization.

General Experimental Protocol: Aza-Michael Addition for the Synthesis of Isothiazolidine 1,1-dioxides

This protocol is a generalized procedure based on established methods for the synthesis of related sultam structures.[4]

Materials:

-

Vinylsulfonamide precursor

-

tert-Butylamine

-

Anhydrous solvent (e.g., Methanol, Acetonitrile)

-

Base catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the vinylsulfonamide precursor in the anhydrous solvent under an inert atmosphere, add the base catalyst (e.g., 10 mol%).

-

Add tert-butylamine (typically 1.2 to 1.5 equivalents) to the stirring solution.

-

The reaction mixture is then heated (e.g., to 60°C) and monitored for completion by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to days.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Logical Workflow for Synthesis:

Biological Activity and Applications in Drug Discovery

This compound belongs to the sultam class of compounds. Sultams are cyclic sulfonamides that are considered "medicinally privileged" scaffolds due to their wide range of biological activities.[5][6] They are sulfur analogues of lactams and their derivatives have been investigated for various therapeutic applications.[5]

The incorporation of a sultam moiety can enhance the biological profile of a molecule.[3] Reported activities for various sultam derivatives include:

The specific biological targets and mechanisms of action for this compound are not yet extensively documented in publicly available literature. However, isothiazolidine 1,1-dioxides, in general, have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as inhibitors of hepatitis B capsid formation and as potential antidiabetic agents through the inhibition of cryptochrome.[8] Another related class, thiazolidine-2-one 1,1-dioxides, has been studied as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH), an enzyme involved in fatty acid biosynthesis, suggesting potential antibacterial applications.[9]

The development of drugs containing the sultam scaffold often follows a path of identifying a lead compound and then modifying its structure to improve efficacy and safety.

Drug Discovery Pathway Involving Sultam Scaffolds:

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from various chemical suppliers. Below is a non-exhaustive list:

| Supplier | Product Number |

| BLDpharm | BD140733 |

| Amadis Chemical | A3469341 |

| Key Organics | BS-22769 |

| BIOFOUNT | 34693-41-9 |

| Fluorochem | F209749 |

Conclusion

This compound is a sultam derivative with potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical routes like the aza-Michael addition. The broader class of sultams exhibits a wide range of significant biological activities, suggesting that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. 34693-41-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 34693-41-9|this compound|BLD Pharm [bldpharm.com]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]

- 9. Synthesis and biological evaluation of thiazolidine-2-one 1,1-dioxide as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempoint.com [chempoint.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Isothiazolidine 1,1-Dioxide Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a paramount challenge. Isothiazolidine 1,1-dioxides, particularly the camphor-derived sultams pioneered by Wolfgang Oppolzer, have established themselves as exceptionally reliable and versatile chiral auxiliaries. This technical guide provides an in-depth exploration of their synthesis, mechanism of action, and application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Isothiazolidine 1,1-dioxides, commonly known as sultams, are powerful tools in asymmetric synthesis. Their rigid bicyclic structure, derived from natural products like camphor, provides a well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to high levels of stereoselectivity in a variety of transformations. The most prominent member of this class is Oppolzer's camphorsultam, which is commercially available in both enantiomeric forms.[1]

Core Structure and Synthesis

The efficacy of camphorsultam lies in its rigid bornane skeleton, which effectively dictates the conformation of an attached acyl group, thereby controlling the trajectory of incoming reagents.

Caption: General structure of Oppolzer's Camphorsultam.

The synthesis of camphorsultam is a well-established procedure, typically starting from commercially available (+)- or (-)-camphor-10-sulfonyl chloride. A modern approach utilizes lithium aluminium hydride for a stereoselective reduction of the intermediate camphorsulfonylimine, which exclusively yields the desired exo isomer due to steric hindrance.[1]

General Workflow in Asymmetric Synthesis

The application of an isothiazolidine 1,1-dioxide auxiliary follows a robust three-step sequence: acylation to attach the substrate, the diastereoselective reaction, and finally, cleavage to release the chiral product and recover the auxiliary.

Caption: General workflow for asymmetric synthesis using a sultam auxiliary.

Applications in Key Asymmetric Reactions

Oppolzer's sultam has proven effective in a wide range of reactions, including enolate alkylations, aldol reactions, and Diels-Alder cycloadditions.

Asymmetric Alkylation

The N-acyl sultam can be deprotonated to form a chiral enolate. The rigid structure of the sultam auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.

Mechanism of Stereocontrol: Traditionally, the high stereoselectivity was attributed to a chelated metal enolate, where the cation coordinates to both the enolate oxygen and the sulfonyl oxygen, forcing the electrophile to approach from the less hindered face. However, more recent computational and experimental studies on sodium enolates suggest that the reaction may proceed through a non-chelated, solvent-separated ion pair.[2] In this model, the stereoselectivity arises from inherent stereoelectronic preferences imparted by the rigid camphor skeleton and the sulfonyl group, which guide the alkylating agent to the exo face of the camphor moiety.[2]

Caption: Non-chelated model for stereoselective alkylation.

| Electrophile (R-X) | Base | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | n-BuLi | THF, -78 °C | 95 | > 99:1 |

| Allyl iodide | NaHMDS | THF, -78 °C | 96 | > 99:1 |

| Methyl iodide | n-BuLi | THF, -78 °C | 91 | > 99:1 |

| Ethyl iodide | NaHMDS | THF, -78 °C | 88 | > 98:2 |

Table 1: Diastereoselective Alkylation of N-Propionyl Sultam.

Asymmetric Aldol Reactions

Boron enolates of N-acyl sultams undergo highly diastereoselective aldol reactions. The stereochemical outcome is reliably predicted by a Zimmerman-Traxler-like transition state model where the aldehyde approaches the enolate from the less hindered face, away from the camphor skeleton. These reactions are crucial for constructing complex polyketide natural products.[3][4]

| Aldehyde | Lewis Acid / Base | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| Isobutyraldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂, -78 °C to 0 °C | 89 | > 98:2 (syn) |

| Benzaldehyde | TiCl₄ / (-)-Sparteine | CH₂Cl₂, -78 °C | 85 | > 95:5 (syn) |

| 3-Phenylpropanal | Bu₂BOTf / Et₃N | CH₂Cl₂, -78 °C to 20 °C | 91 | > 99:1 (syn) |

| Acrolein | Sn(OTf)₂ / N-Ethylpiperidine | CH₂Cl₂, -78 °C | 78 | > 95:5 (syn) |

Table 2: Diastereoselective Aldol Reactions of N-Propionyl Sultam.

Asymmetric Diels-Alder Reactions

N-Acryloyl sultams are powerful dienophiles in asymmetric Diels-Alder reactions.[5] In the presence of a Lewis acid, the acryloyl moiety adopts a rigid s-cis conformation due to chelation between the carbonyl and sulfonyl oxygens with the Lewis acid. This conformation, combined with the steric bulk of the camphor group, forces the diene to approach from the less hindered α-face, resulting in high endo selectivity and facial diastereoselectivity.[1]

Caption: Chelation model for the Diels-Alder reaction.

| Diene | Lewis Acid | Conditions | Yield (%) | endo:exo Ratio | Diastereomeric Ratio (endo) |

| Cyclopentadiene | Et₂AlCl | CH₂Cl₂, -100 °C | 82 | >100:1 | >99:1 |

| Isoprene | Et₂AlCl | CH₂Cl₂, -78 °C | 83 | >99:1 | 95:5 |

| 1,3-Butadiene | TiCl₄ | CH₂Cl₂, -78 °C | 75 | 95:5 | 96:4 |

| Piperylene | Et₂AlCl | CH₂Cl₂, -78 °C | 77 | >99:1 | 94:6 |

Table 3: Diastereoselective Diels-Alder Reactions of N-Acryloyl Sultam. [1]

Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their recoverability. The N-acyl bond can be cleaved under various conditions to yield different functional groups, and the valuable sultam can be recovered and reused.

| Method | Reagents | Product Functional Group | Comments |

| Hydrolysis (Saponification) | LiOH, H₂O₂ | Carboxylic Acid | Mild conditions, compatible with many functional groups. |

| Reductive Cleavage | LiAlH₄ or LiBH₄ | Primary Alcohol | Standard reduction of the amide. |

| Partial Reduction | DIBAL-H | Aldehyde | Requires careful temperature control to avoid over-reduction. |

| Transesterification | NaOMe, MeOH | Methyl Ester | Useful for converting the product to an ester directly. |

Table 4: Common Methods for Auxiliary Cleavage.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of N-Propionylsultam with Benzyl Bromide

-

Enolate Formation: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure diastereomeric product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde

-

Enolate Formation: Dissolve the N-propionyl sultam (1.0 eq) in dry CH₂Cl₂ (0.2 M) and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the boron enolate.

-

Aldol Addition: Cool the solution to -78 °C and add isobutyraldehyde (1.2 eq) dropwise. Stir the reaction for 2-3 hours at -78 °C, then allow it to warm slowly to room temperature over 1 hour.

-

Work-up: Quench the reaction with a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species. Extract the mixture with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the aldol adduct by flash chromatography.

Protocol 3: Cleavage to the Primary Alcohol and Auxiliary Recovery

-

Reduction: Dissolve the purified N-acyl sultam adduct (1.0 eq) in anhydrous diethyl ether or THF (0.1 M) and cool the solution to 0 °C. Add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction for 2-3 hours at 0 °C.

-

Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir vigorously for 30 minutes.

-

Isolation: Filter the solid precipitate through a pad of Celite®, washing thoroughly with ether or ethyl acetate. The filtrate contains the desired chiral alcohol. The solid filter cake contains the chiral auxiliary.

-

Auxiliary Recovery: Suspend the filter cake in hot toluene, stir, and filter while hot. The sultam auxiliary is soluble in hot toluene and will be in the filtrate. Concentrate the filtrate and recrystallize the residue (e.g., from ethanol) to recover the pure chiral auxiliary.

Conclusion

Isothiazolidine 1,1-dioxide chiral auxiliaries, particularly Oppolzer's camphorsultam, represent a mature, reliable, and highly effective technology for asymmetric synthesis. Their rigid framework provides a predictable platform for high diastereoselectivity in a multitude of C-C bond-forming reactions. The straightforward attachment and cleavage procedures, coupled with excellent opportunities for auxiliary recovery, make them an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. chemrxiv.org [chemrxiv.org]

Stability of 2-(tert-butyl)isothiazolidine 1,1-dioxide Under Reaction Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(tert-butyl)isothiazolidine 1,1-dioxide, a saturated sulfonamide, under various reaction conditions. Due to the limited direct experimental data on this specific molecule, this guide integrates information on the stability of related isothiazolidine 1,1-dioxides and N-substituted sultams with established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to the Stability of Sultams

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide or "sultam," is a structural motif of increasing interest in medicinal chemistry. The stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and biological activity. The presence of the N-tert-butyl group can significantly impact the steric and electronic properties of the sultam ring, thereby affecting its reactivity and degradation profile.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[1][2] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and a range of pH values to accelerate decomposition.[3]

Predicted Stability Profile of this compound

Based on the chemistry of the isothiazolidine 1,1-dioxide ring and the N-tert-butyl substituent, the following stability profile can be anticipated.

Thermal Stability

The this compound scaffold is expected to possess good thermal stability under typical synthetic and storage conditions. In the synthesis of related isothiazolidine 1,1-dioxide libraries, the core structure has been shown to be stable at temperatures up to 60°C for extended periods (12 hours) in the presence of catalysts and reagents.[4] However, at elevated temperatures, thermal decomposition may occur. The tert-butyl group itself can undergo thermal rearrangement in certain contexts, although this is less likely under standard reaction conditions for the sultam.[5]

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: Under strong acidic conditions, the sulfonamide bond may be susceptible to hydrolysis, although it is generally more resistant than a corresponding amide bond.

-

Neutral Conditions: The compound is likely to be relatively stable at neutral pH.

-

Basic Conditions: In alkaline environments, hydrolysis of the sulfonamide bond can be accelerated. Studies on related isothiazolidine 1,1-dioxide derivatives have noted that some compounds undergo hydrolysis during purification, particularly when exposed to certain solvents and conditions in automated liquid chromatography-mass spectrometry (LCMS) systems.[4] The bulky tert-butyl group may offer some steric protection to the sulfonyl group, potentially slowing the rate of hydrolysis compared to less hindered N-substituted sultams.

Oxidative Stability

The isothiazolidine 1,1-dioxide ring is relatively electron-deficient due to the sulfonyl group and is therefore not highly susceptible to oxidation. The tert-butyl group is also generally resistant to oxidation under mild conditions. However, under strong oxidative stress (e.g., exposure to hydrogen peroxide or other potent oxidizing agents), degradation may occur. Potential sites of oxidation could include the C-H bonds adjacent to the nitrogen or sulfur atoms.

Photostability

According to ICH guidelines, photostability testing is a crucial component of stress testing.[6][7] While specific data for this compound is unavailable, saturated heterocyclic systems are generally more photostable than their aromatic counterparts. However, exposure to high-intensity UV or visible light could potentially lead to degradation.

Quantitative Data and Experimental Protocols

While specific quantitative stability data for this compound is not available in the public domain, the following tables outline the typical experimental conditions for forced degradation studies that would be necessary to generate such data.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |

| Thermal | Solid state: 60°C ± 2°C for up to 15 days[8] Solution: Reflux in a suitable solvent (e.g., acetonitrile, water) | Decomposition, rearrangement |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | S-N bond cleavage |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | S-N bond cleavage |

| Oxidative | 3-30% H₂O₂ at room temperature | Oxidation of the heterocyclic ring or tert-butyl group |

| Photolytic | Exposure to a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a cool white/UV combination)[6] | Photodegradation, rearrangement |

Detailed Methodologies for Key Experiments

The following protocols describe standard procedures for conducting forced degradation studies.

3.1.1. Protocol for Thermal Stress Testing (Solid State)

-

Weigh approximately 10 mg of this compound into a clear glass vial.

-

Place the vial in a calibrated oven maintained at 60°C ± 2°C.[8]

-

Withdraw samples at predetermined time points (e.g., 12 hours, 1, 2, 5, 10, and 15 days).[8]

-

At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

-

Analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

3.1.2. Protocol for Hydrolytic Stress Testing (Acidic Conditions)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an aliquot of the stock solution to a volumetric flask containing 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

-

Maintain the solution at room temperature or in a water bath at a controlled elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before dilution and analysis.

-

Analyze the samples by a stability-indicating HPLC method.

3.1.3. Protocol for Oxidative Stress Testing

-

Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Add an appropriate volume of 3% or 30% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction by withdrawing samples at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Analyze the samples directly or after appropriate dilution by a stability-indicating HPLC method.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for forced degradation studies and the logical relationship between stress conditions and potential degradation pathways.

Conclusion

While direct, quantitative stability data for this compound is currently limited, this guide provides a framework for assessing its stability based on established principles and data from related compounds. The isothiazolidine 1,1-dioxide core is generally robust, but the compound's stability is likely to be influenced by pH and high-energy conditions. The N-tert-butyl group may confer some steric protection against certain degradation pathways. For any drug development program involving this scaffold, a systematic forced degradation study as outlined in this guide is imperative to fully characterize its stability profile and ensure the quality, safety, and efficacy of the final product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. biotech-asia.org [biotech-asia.org]

- 4. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Thermal rearrangement of tert-butylsulfinamide [beilstein-journals.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of 2-(tert-butyl)isothiazolidine 1,1-dioxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(tert-butyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established methodologies for determining the solubility of organic compounds in organic solvents. Detailed experimental protocols for the gravimetric and saturation shake-flask methods are presented. Furthermore, this guide contextualizes the importance of solubility within the broader framework of preclinical drug development through a detailed workflow diagram. While specific quantitative data for the target compound is not available, qualitative solubility information for the parent compound, isothiazolidine 1,1-dioxide, is included to provide a preliminary indication of its likely solubility characteristics.

Introduction

This compound is a sulfonamide-containing heterocyclic compound. The solubility of such a compound is a critical physicochemical property that significantly influences its behavior in various applications, particularly in drug development. Solubility in a range of organic solvents is a key parameter for designing synthetic routes, purification strategies, and formulation development. Poor solubility can be a major obstacle in the early stages of drug discovery, leading to challenges in conducting in vitro and in vivo assays and ultimately impacting bioavailability.

This guide aims to provide researchers with the necessary tools to determine the solubility of this compound and similar compounds in their own laboratories.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative information is available for the parent compound, isothiazolidine 1,1-dioxide. This information can serve as a useful, albeit preliminary, guide for solvent selection.

Table 1: Qualitative Solubility of Isothiazolidine 1,1-dioxide (Parent Compound)

| Solvent Class | Solubility Description |

| Ketones | Soluble |

| Esters | Soluble |

| Aromatic Hydrocarbons | Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

It is important to note that the presence of the tert-butyl group on the nitrogen atom in this compound will influence its polarity and may alter its solubility profile compared to the parent compound. The bulky, non-polar tert-butyl group is expected to decrease solubility in polar solvents and increase solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

The following are detailed protocols for two standard methods for determining the solubility of a solid organic compound in an organic solvent: the Gravimetric Method and the Saturation Shake-Flask Method.

Gravimetric Method

This method involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[1][2]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]

-

-

Sample Collection:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven (e.g., 50-60 °C) until a constant weight is achieved.

-

Cool the dish or vial in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Saturation Shake-Flask Method with HPLC Analysis

This is a widely used and reliable method for solubility measurement, particularly for compounds with chromophores that allow for UV detection via High-Performance Liquid Chromatography (HPLC).[4][5][6]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.

-

-

Sample Separation:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a sample of the clear supernatant.

-

For further purification, the supernatant can be filtered through a solvent-compatible syringe filter.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Dilute the saturated solution sample with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in the desired units.

-

Visualization of Experimental and Developmental Workflows

Understanding the context in which solubility data is used is crucial for drug development professionals. The following diagrams illustrate a typical experimental workflow for solubility determination and its place within the preclinical development pipeline.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides robust and detailed experimental protocols to enable researchers to determine this critical parameter. The provided workflows illustrate the practical steps for solubility measurement and highlight the importance of this data in the broader context of preclinical drug development. The qualitative solubility of the parent compound, isothiazolidine 1,1-dioxide, offers a starting point for solvent selection, but experimental determination remains essential for accurate characterization of the title compound.

References

The Ascendancy of Novel Sultam Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science has cemented the role of chiral auxiliaries as indispensable tools in asymmetric synthesis. Among these, sultam-based auxiliaries, particularly the renowned Oppolzer's camphorsultam, have long been celebrated for their robustness and high stereochemical control. This technical guide delves into the burgeoning field of novel sultam chiral auxiliaries, moving beyond the classical camphor-based scaffolds to explore new designs that offer unique advantages in stereoselectivity and application scope. We present a comprehensive overview of their synthesis, mechanisms, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in harnessing the full potential of these powerful chiral directors.

Core Principles of Sultam Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. The inherent chirality of the auxiliary creates a biased steric and electronic environment, favoring the formation of one diastereomer of the product over the other. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Sultams, which are cyclic sulfonamides, have proven to be particularly effective chiral auxiliaries due to their rigid cyclic structure, which provides a well-defined and predictable steric environment. The sulfonamide nitrogen can be readily acylated to attach the substrate, and the resulting N-acylsultams exhibit conformational rigidity that is key to effective stereochemical induction.

Novel Bicyclic Sultam Chiral Auxiliaries

Recent research has focused on the development of novel bicyclic sultam auxiliaries, departing from the traditional camphor backbone. These new auxiliaries are often synthesized through innovative strategies such as 1,3-dipolar cycloaddition reactions, offering access to a diverse range of stereochemically rich scaffolds.

Synthesis of Novel Bicyclic Sultams via 1,3-Dipolar Cycloaddition

A significant advancement in the synthesis of novel chiral sultams involves the 1,3-dipolar cycloaddition of nitrile oxides and nitrones with prop-1-ene-1,3-sultone. This approach allows for the construction of various bicyclic systems with good control over stereochemistry. The resulting isoxazoline-fused sultams can then be further elaborated to the desired chiral auxiliaries.[1]

Enantiomerically Pure Sultams from Tricyclic Sultones

Another successful strategy for the synthesis of novel sultam auxiliaries begins with a readily available tricyclic sultone. Through a four-step reaction sequence, enantiomerically pure sultams can be prepared, which have demonstrated high efficacy in asymmetric reactions.[2]

Applications in Asymmetric Synthesis

Novel sultam chiral auxiliaries have shown great promise in a variety of asymmetric transformations, most notably in Diels-Alder reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a well-established strategy for controlling the stereochemistry of this reaction. Novel bicyclic sultams have been successfully employed as chiral auxiliaries in Diels-Alder reactions with cyclopentadiene, affording the corresponding cycloadducts with good chemical yields and excellent endo selectivity.[1]

Data Presentation: Asymmetric Diels-Alder Reactions with Novel Sultam Auxiliaries

| Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Bicyclic Sultam (from Nitrile Oxide) | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 85 | >99:1 | [1] |

| Bicyclic Sultam (from Nitrone) | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 80 | >99:1 | [1] |

| (+)-Sultam 4 | N-Crotonoyl | Cyclopentadiene | TiCl₄ | 92 | 94:6 | [2] |

| (-)-Sultam 4 | N-Crotonoyl | Cyclopentadiene | TiCl₄ | 90 | 6:94 | [2] |

Experimental Protocols

General Procedure for the Synthesis of Bicyclic Chiral Sultams via 1,3-Dipolar Cycloaddition[1]

A solution of prop-1-ene-1,3-sultone and the corresponding nitrile oxide or nitrone in an anhydrous solvent (e.g., toluene) is stirred at a specified temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the bicyclic sultam.

General Procedure for Asymmetric Diels-Alder Reaction[1]

To a solution of the N-enoyl sultam (dienophile) in anhydrous dichloromethane at -78 °C under an inert atmosphere is added a Lewis acid (e.g., Et₂AlCl or TiCl₄). After stirring for a short period, freshly distilled cyclopentadiene is added dropwise. The reaction mixture is stirred at -78 °C for several hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy, and the product is purified by column chromatography.

Representative Protocol: Oppolzer's Sultam-Directed Asymmetric Aldol Reaction

While the focus of this guide is on novel sultams, the well-documented protocols for established auxiliaries like Oppolzer's sultam provide a valuable reference.

Materials:

-

N-Propionyl-(2R)-bornane-10,2-sultam

-

Titanium(IV) chloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous dichloromethane (DCM)

Procedure:

-

A solution of N-propionyl-(2R)-bornane-10,2-sultam in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

TiCl₄ is added dropwise, followed by the slow addition of DIPEA.

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

The aldehyde is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the aldol adduct.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions mediated by chiral auxiliaries is dictated by the formation of a well-defined, rigid transition state that favors one approach of the reagent over the other.

In the case of Diels-Alder reactions using N-enoyl sultam derivatives, the Lewis acid coordinates to the carbonyl oxygen and the sulfonyl oxygen, creating a rigid chelated intermediate. This chelation, combined with the steric bulk of the auxiliary, effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face.

Conclusion

The development of novel sultam chiral auxiliaries represents a significant step forward in the field of asymmetric synthesis. By moving beyond the traditional camphor-derived scaffolds, researchers have unlocked new avenues for achieving high levels of stereocontrol in a variety of important chemical transformations. The synthetic accessibility of these new auxiliaries, coupled with their impressive performance, particularly in asymmetric Diels-Alder reactions, makes them highly attractive for applications in drug discovery and development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the adoption and further exploration of these promising chiral auxiliaries by the scientific community.

References

A Comprehensive Review of Tert-Butyl Substituted Chiral Auxiliaries in Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of chemical reactions. The tert-butyl group, with its significant steric bulk, is a privileged substituent in the design of these auxiliaries, effectively shielding one face of a reactive intermediate to guide the approach of incoming reagents. This technical guide provides an in-depth review of the most prominent tert-butyl substituted chiral auxiliaries, including tert-butanesulfinamide (Ellman's auxiliary) and various Evans-type oxazolidinones. It covers their synthesis, mechanisms of stereocontrol, and applications in key asymmetric transformations such as alkylations, aldol reactions, and the synthesis of chiral amines. Detailed experimental protocols, quantitative performance data, and workflow diagrams are presented to offer a practical resource for professionals in chemical research and drug development.

Introduction: The Role of the Tert-Butyl Group in Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to create a highly ordered, diastereomeric transition state that energetically favors the formation of one stereoisomer over the other.

The tert-butyl group (t-Bu) is exceptionally well-suited for this purpose due to its large, non-flexible, and sterically demanding nature. When positioned strategically on a chiral scaffold, it acts as a powerful stereodirecting element, creating a significant energetic penalty for the approach of a reactant from the sterically hindered face of the molecule. This often leads to high levels of diastereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] This guide will explore the synthesis and application of the most significant classes of chiral auxiliaries that leverage the steric influence of the tert-butyl group.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Tert-Butanesulfinamide (Ellman's Auxiliary)

Introduced by Jonathan A. Ellman, tert-butanesulfinamide has become a "gold standard" among chiral auxiliaries, particularly for the asymmetric synthesis of amines.[3][4][5] Its widespread use is due to its high diastereoselectivity, stability, and the ease with which both enantiomers can be prepared and subsequently cleaved from the product.[3][6]

Synthesis of Tert-Butanesulfinamide

Both enantiomers of tert-butanesulfinamide are accessible from the inexpensive starting material, di-tert-butyl disulfide. The synthesis involves a catalytic asymmetric oxidation to form the thiosulfinate, followed by treatment with lithium amide in ammonia, which proceeds with inversion of configuration at the sulfur atom.[1][3]

Caption: Key steps in the synthesis of Ellman's auxiliary.[1][3]

Applications in Chiral Amine Synthesis

The primary application of tert-butanesulfinamide is as a chiral ammonia equivalent. It readily condenses with aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines (sulfinimines).[1][6] These sulfinimines are stable enough for handling but are highly reactive towards nucleophiles.[3]

The addition of organometallic reagents (e.g., Grignard reagents) to these sulfinimines proceeds with high diastereoselectivity. The stereochemical outcome is rationalized by a six-membered, chair-like transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinylimine.[7][8] This chelation forces the bulky tert-butyl group into a pseudo-equatorial position, directing the nucleophile to attack from the less hindered face.

Caption: Workflow for chiral amine synthesis using tert-butanesulfinamide.

Quantitative Data for Nucleophilic Additions

The addition of Grignard reagents to N-tert-butanesulfinyl aldimines consistently provides high yields and excellent diastereoselectivities.

| Aldehyde (RCHO) | Grignard (R'MgBr) | Diastereomeric Excess (de) | Yield (%) | Reference |

| Benzaldehyde | EtMgBr | 94% | 88% | [7] |

| Isobutyraldehyde | PhMgBr | 98% | 94% | [7] |

| Benzaldehyde | MeMgBr | 92% | 100% | [7] |

| 3-Phenylpropanal | AllylMgBr | >99% | 89% | [7] |

Experimental Protocols

Protocol 2.4.1: Synthesis of N-tert-Butanesulfinyl Aldimine [7] To a solution of an aldehyde (1.1 equiv) and (R)-tert-butanesulfinamide (1.0 equiv) in tetrahydrofuran (THF) at room temperature is added titanium(IV) ethoxide (2.0 equiv). The reaction mixture is stirred at room temperature for 5-12 hours until the sulfinamide has been consumed as determined by TLC analysis. The reaction is quenched by the addition of brine and the resulting suspension is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the pure N-tert-butanesulfinyl aldimine.

Protocol 2.4.2: Diastereoselective Grignard Addition [7] A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in an anhydrous solvent such as CH₂Cl₂ or THF is cooled to the specified temperature (e.g., -48 °C or -78 °C). The Grignard reagent (1.2-2.0 equiv) is added dropwise over several minutes. The reaction is stirred at this temperature for 4-6 hours. The reaction is then quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting sulfinamide product is purified by flash chromatography.

Protocol 2.4.3: Cleavage of the Chiral Auxiliary [8] The sulfinamide adduct is dissolved in a protic solvent such as methanol (MeOH). A solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., 4N HCl in dioxane or HCl in MeOH) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and diethyl ether (Et₂O) is often added to precipitate the amine hydrochloride salt, which can be collected by filtration.

Tert-Butyl Substituted Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most powerful and reliable tools for asymmetric synthesis, particularly for aldol and alkylation reactions.[2][9] While various substituents are used at the C4 and C5 positions, those incorporating a tert-butyl group offer distinct steric properties that lead to high levels of stereocontrol.

Applications in Asymmetric Alkylation

N-acyl oxazolidinones can be deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) to form a stable (Z)-enolate. The chiral auxiliary, bearing a bulky tert-butyl group, effectively blocks one face of the planar enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) occurs selectively from the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[2][10]

Caption: Logical workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Quantitative Data for Asymmetric Alkylation

The steric hindrance provided by the auxiliary's substituent is critical for achieving high diastereoselectivity.

| Auxiliary Substituent (R¹) | Acyl Group (R²) | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Isopropyl | Propionyl | Benzyl bromide | >99:1 | 95% | [2] |

| tert-Butyl | Propionyl | Methyl iodide | 99:1 | 90% | [2] |

| Benzyl | Propionyl | Allyl iodide | 98:2 | >90% | [2] |

| Phenyl | Acetyl | Benzyl bromide | 95:5 | 85% | [2] |

Key Observation: The bulky tert-butyl substituent on the oxazolidinone auxiliary is highly effective at shielding one face of the enolate, resulting in excellent diastereoselectivity in the alkylation step.[2]

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1] Boron enolates of N-acyl oxazolidinones react with aldehydes via a Zimmerman-Traxler transition state. The chiral auxiliary controls the absolute stereochemistry of the two newly formed stereocenters, consistently producing the syn-aldol adduct with high diastereoselectivity.[1][2]

Experimental Protocols

Protocol 3.4.1: Asymmetric Alkylation of an N-Acyl Oxazolidinone [2] A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of NaHMDS (1.05 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (electrophile, 1.1-1.5 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl, warmed to room temperature, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Protocol 3.4.2: Cleavage to a Chiral Carboxylic Acid [11] The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C. An aqueous solution of lithium hydroxide (LiOH) containing hydrogen peroxide (H₂O₂) is added. The mixture is stirred at 0 °C for 1-2 hours, then at room temperature until the starting material is consumed. The reaction is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃). The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl. The resulting carboxylic acid is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

Chiral auxiliaries featuring a tert-butyl substituent are indispensable tools in modern organic synthesis. The predictable and powerful steric influence of the tert-butyl group allows for the reliable and high-fidelity transfer of chirality in a variety of crucial chemical transformations. Tert-butanesulfinamide (Ellman's auxiliary) offers an exceptionally robust platform for the synthesis of chiral amines, while tert-butyl-substituted oxazolidinones provide excellent stereocontrol in alkylation and aldol reactions. The detailed protocols and performance data presented in this guide underscore their utility and provide a practical foundation for their application in complex target-oriented synthesis, particularly within the fields of medicinal chemistry and drug development.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. [PDF] Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines | Semantic Scholar [semanticscholar.org]

- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Chiral auxiliary - Wikiwand [wikiwand.com]

- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Note on the Requested Chiral Auxiliary: An extensive literature search did not yield specific application notes, protocols, or quantitative data for the use of 2-(tert-butyl)isothiazolidine 1,1-dioxide as a chiral auxiliary in asymmetric aldol reactions. This suggests that this specific compound is not commonly employed or reported in the scientific literature for this purpose.

Therefore, this document provides detailed protocols and application notes for well-established and widely utilized chiral auxiliaries that serve the same function: Evans' oxazolidinones and Crimmins' thiazolidinethiones. These auxiliaries are staples in asymmetric synthesis, offering high levels of stereocontrol and reliability.

General Principles of Chiral Auxiliary-Mediated Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The general workflow involves the temporary attachment of a chiral auxiliary to a carboxylic acid derivative, which directs the stereochemical outcome of the subsequent aldol addition.

The key steps are:

-

Acylation: The chiral auxiliary is acylated with a carbonyl-containing fragment (e.g., using an acyl chloride or anhydride) to form an N-acyl derivative.

-

Enolization: A metal enolate of the N-acyl derivative is generated using a Lewis acid and a hindered base. The geometry of the enolate is crucial for the stereochemical outcome.

-

Aldol Addition: The enolate reacts with an aldehyde to form the aldol adduct. The facial selectivity of this step is directed by the chiral auxiliary.

-

Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol product to yield the desired chiral β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused.

Application Note 1: Evans' Asymmetric Aldol Reaction

The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. These auxiliaries provide excellent stereocontrol in aldol reactions, typically yielding syn-aldol products with high diastereoselectivity and enantioselectivity.

Quantitative Data